molecular formula C14H14Br2Te B11970502 Tellurium, bis(p-tolyl)dibromo- CAS No. 4533-03-3

Tellurium, bis(p-tolyl)dibromo-

Cat. No.: B11970502
CAS No.: 4533-03-3
M. Wt: 469.7 g/mol
InChI Key: OVCQMSHACKMGFI-UHFFFAOYSA-N
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Description

Tellurium, bis(p-tolyl)dibromo- (CAS: 4533-03-3), also known as dibromodi-p-tolyltellurium or di-p-tolyltellurium dibromide, is an organotellurium compound with the molecular formula C₁₄H₁₄Br₂Te and a molecular weight of 469.70 g/mol . Structurally, it features a central tellurium atom bonded to two p-tolyl (4-methylphenyl) groups and two bromine atoms in a tetrahedral geometry. This compound is highly reactive due to the electrophilic nature of tellurium and the labile bromine substituents, making it a precursor in synthesizing other tellurium-containing derivatives.

Properties

CAS No.

4533-03-3

Molecular Formula

C14H14Br2Te

Molecular Weight

469.7 g/mol

IUPAC Name

1-[dibromo-(4-methylphenyl)-λ4-tellanyl]-4-methylbenzene

InChI

InChI=1S/C14H14Br2Te/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

OVCQMSHACKMGFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Te](C2=CC=C(C=C2)C)(Br)Br

Origin of Product

United States

Preparation Methods

The synthesis of Tellurium, bis(p-tolyl)dibromo- typically involves the reaction of tellurium tetrachloride with p-tolylmagnesium bromide, followed by bromination. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity .

Chemical Reactions Analysis

Tellurium, bis(p-tolyl)dibromo- undergoes various chemical reactions, including:

Scientific Research Applications

Tellurium, bis(p-tolyl)dibromo- has several scientific research applications:

Mechanism of Action

The mechanism of action of Tellurium, bis(p-tolyl)dibromo- involves its ability to form secondary bonding interactions and act as a Lewis acid. These properties enable it to interact with various molecular targets, including anions and biomolecules. The compound’s effects are mediated through its unique electronic structure and bonding characteristics .

Comparison with Similar Compounds

Key Properties :

  • Toxicity : Intraperitoneal LD₅₀ in rats is 250 mg/kg , classifying it as a potent toxin .
  • Thermal Stability : Decomposes upon heating, releasing toxic tellurium and bromine vapors .
  • Synthetic Utility : Used in cross-coupling reactions and as a template for supramolecular assemblies .

The following table summarizes critical comparisons between bis(p-tolyl)dibromo-tellurium and structurally analogous organotellurium compounds.

Compound Molecular Formula Molecular Weight (g/mol) Substituents Toxicity (LD₅₀, ipr-rat) Key Structural/Functional Differences
Bis(p-tolyl)dibromo-tellurium C₁₄H₁₄Br₂Te 469.70 -Br, -p-tolyl 250 mg/kg Bromine substituents enhance electrophilicity; methyl groups increase steric bulk.
Bis(p-tolyl)difluoro-tellurium C₁₄H₁₄F₂Te 391.84 -F, -p-tolyl 250 mg/kg Fluorine substituents reduce reactivity compared to bromine; weaker Te–F bonds result in lower thermal stability.
Bis(p-methoxyphenyl)tellurium dichloride C₁₄H₁₄Cl₂O₂Te 432.78 -Cl, -p-methoxyphenyl Not reported Methoxy groups increase electron density on the aryl ring, stabilizing Te–C bonds; chloride ligands form secondary Te···Cl interactions, leading to tetrameric structures in the solid state .
Bis(2-chloro-3-pyridyl)ditelluride C₁₀H₆Cl₂N₂Te₂ 469.70 -Cl, pyridyl Not reported Pyridyl nitrogen participates in coordination chemistry; ditelluride (Te–Te) bond enables redox activity, unlike Te–Br bonds in the target compound.
Dimethyltellurium dibromide C₂H₆Br₂Te 313.46 -Br, -CH₃ Not reported Smaller alkyl groups (methyl vs. p-tolyl) reduce steric hindrance; simpler structure lacks aromatic stabilization, leading to higher volatility.
Structural and Reactivity Insights

Halogen Substituents :

  • Bromine in bis(p-tolyl)dibromo-tellurium confers higher electrophilicity compared to fluorine or chlorine analogs, facilitating nucleophilic substitution reactions .
  • In bis(p-methoxyphenyl)tellurium dichloride , chloride ligands participate in secondary bonding (Te···Cl), forming tetrameric aggregates that stabilize the solid-state structure .

Aryl vs. Alkyl Groups :

  • p-Tolyl groups provide steric protection and aromatic stabilization, enhancing thermal stability compared to dimethyltellurium dibromide .
  • Pyridyl groups in bis(2-chloro-3-pyridyl)ditelluride enable coordination to transition metals, a feature absent in the target compound .

Methoxy-substituted derivatives (e.g., bis(p-methoxyphenyl)tellurium dichloride) are less volatile due to stronger intermolecular interactions, reducing inhalation hazards .

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